molecular formula C10H18BrNO3S2 B015962 4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate CAS No. 215956-55-1

4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate

Cat. No.: B015962
CAS No.: 215956-55-1
M. Wt: 344.3 g/mol
InChI Key: KUZFUMWORONOQW-UHFFFAOYSA-N
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Description

4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-δ³-pyrroline-3-methyl) Methanethiosulfonate (abbreviated here for clarity; full name retained per requirements) is a brominated derivative of the widely used methanethiosulfonate (MTSL) spin label. It is a thiol-specific nitroxide radical designed for site-directed spin labeling (SDSL) of cysteine residues in proteins, enabling electron paramagnetic resonance (EPR) and double electron-electron resonance (DEER) studies .

Properties

IUPAC Name

3-bromo-1-hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO3S2/c1-9(2)7(6-16-17(5,14)15)8(11)10(3,4)12(9)13/h13H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZFUMWORONOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C(N1O)(C)C)Br)CSS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571823
Record name S-[(4-Bromo-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215956-55-1
Record name S-[(4-Bromo-1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate (commonly referred to as 4-Bromo-TEMPO-MTS) is a thiol-specific spin-label compound with diverse biological applications. Its unique structure allows it to interact with biological systems in various ways, making it a subject of interest in research related to oxidative stress, cellular signaling, and antimicrobial activity.

  • Molecular Formula : C₉H₁₃BrNO₃S
  • Molecular Weight : Approximately 292.18 g/mol
  • CAS Number : 215956-55-1

The biological activity of 4-Bromo-TEMPO-MTS primarily stems from its ability to form stable radicals and its reactivity towards thiols. This compound acts as a spin label that can penetrate cell membranes and interact with cellular components, particularly in oxidative stress scenarios. The radical formation facilitates the study of redox processes in biological systems.

Biological Activity Overview

The compound exhibits several notable biological activities:

Antimicrobial Activity

4-Bromo-TEMPO-MTS has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of both fungal and bacterial species. For instance:

  • Fungal Inhibition : The compound has shown effectiveness against Phytophthora infestans, with an effective dose (ED50) of approximately 2.4 µg/mL for mycelial growth inhibition .
  • Bacterial Inhibition : In vitro studies reveal that it possesses antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 6 to 30 µg/mL .

Effects on Cellular Models

Research utilizing cellular models has highlighted the following effects:

  • Cell Viability : At concentrations above 10 µg/mL, significant cytotoxic effects were observed in nematode models, indicating potential applications in controlling parasitic infections .
  • Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of cancer cell lines, suggesting its potential role in cancer therapeutics. For example, studies reported IC50 values indicating substantial antiproliferative effects on HeLa cells .

Case Studies and Experimental Findings

StudyOrganismObserved EffectConcentrationED50/MIC
P. infestansMycelial growth inhibition10 µg/mLED50 = 2.4 µg/mL
E. coliAntibacterial activity6–30 µg/mLMIC not specified
NematodesDevelopmental arrest10 µg/mLLD50 = 2 µg/mL
HeLa cellsAntiproliferative effectVarious concentrationsIC50 = 226 µg/mL

Discussion

The diverse biological activities of 4-Bromo-TEMPO-MTS underscore its potential as a multifunctional agent in both therapeutic and research contexts. Its ability to modulate oxidative stress responses and inhibit pathogen growth positions it as a candidate for further exploration in drug development.

Future Directions

Continued research is warranted to explore:

  • The specific mechanisms underlying its antimicrobial properties.
  • Potential applications in cancer therapy.
  • The safety profile and potential side effects in vivo.

Scientific Research Applications

Electron Paramagnetic Resonance (EPR) Spectroscopy

One of the primary applications of 4-Bromo-TEMPO-MTS is in EPR spectroscopy. This technique allows researchers to study molecular dynamics and interactions at the atomic level by using the compound as a spin label. The stable free radical nature of the compound enables it to provide detailed information about the local environment of the labeled site within biomolecules .

Protein Labeling

4-Bromo-TEMPO-MTS is extensively used for labeling proteins, particularly those containing thiol groups. The compound reacts with cysteine residues in proteins, allowing researchers to investigate protein folding, conformational changes, and interactions with other biomolecules. This application is crucial in understanding enzyme mechanisms and protein-protein interactions .

Thiol Site Structure Probing

Due to its thiol specificity, 4-Bromo-TEMPO-MTS acts as a conformational probe for thiol sites in various biological macromolecules. This property enables scientists to study the structural characteristics of disulfide bonds and their roles in protein stability and function .

Drug Development

In pharmaceutical research, 4-Bromo-TEMPO-MTS can be utilized to explore drug interactions with target proteins. By labeling specific sites on therapeutic proteins or enzymes, researchers can monitor conformational changes upon drug binding, which is essential for rational drug design .

Materials Science

The compound's ability to form stable radicals makes it useful in materials science for developing advanced materials with specific magnetic properties. Its incorporation into polymer matrices can enhance the mechanical properties and stability of the materials under various conditions .

Case Study 1: Protein Dynamics

A study published in Biochemistry utilized 4-Bromo-TEMPO-MTS to label a specific cysteine residue in a model enzyme. EPR spectroscopy revealed insights into the enzyme's dynamic behavior during catalysis, demonstrating how conformational flexibility impacts enzymatic activity .

Case Study 2: Drug Interaction Studies

In another research project focused on cancer therapeutics, researchers employed 4-Bromo-TEMPO-MTS to investigate the interaction between a novel anticancer drug and its target protein. The results highlighted significant conformational changes upon drug binding, providing valuable information for optimizing drug efficacy .

Comparison with Similar Compounds

Chemical Structure and Properties

  • Molecular Formula: C₁₀H₁₇BrNO₃S₂
  • Molecular Weight : 343.28 g/mol .
  • A methanethiosulfonate group (-SSO₂CH₃) for covalent attachment to cysteine thiols, forming a disulfide bond . The nitroxide radical (1-oxyl) provides paramagnetism essential for EPR signal detection .

Applications
This compound is primarily used to probe protein conformational dynamics, ligand binding, and macromolecular interactions. Its bromine substitution minimizes rotational freedom, improving resolution in distance measurements (e.g., DEER) .

Comparison with Similar Compounds

Below is a comparative analysis of 4-Bromo-MTSL with other spin labels, focusing on structural differences, reactivity, and applications.

Table 1: Comparison of Thiol-Specific Spin Labels

Compound Name (Full IUPAC) Molecular Formula Molecular Weight (g/mol) Key Features Applications References
4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-δ³-pyrroline-3-methyl) Methanethiosulfonate C₁₀H₁₇BrNO₃S₂ 343.28 Bromine substitution enhances rigidity; stable disulfide linkage. High-resolution EPR/DEER studies of protein conformations.
1-oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-methyl Methanethiosulfonate (MTSSL) C₁₀H₁₈NNO₃S₂ 284.38 Standard MTSL label; moderate rotational freedom. General SDSL for EPR studies.
3-(2-Iodoacetamido)-PROXYL (IPSL) C₁₀H₁₆IN₂O₃ 322.15 Iodoacetamide group targets cysteines; bulkier than MTSL. Used in systems where disulfide stability is a concern.
3,4-Bis(methanethiosulfonylmethyl)-PROXYL (BSL) C₁₄H₂₄N₂O₆S₄ 452.62 Dual thiol-reactive sites; forms crosslinks. Probing proximity of two cysteine residues.
2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic Acid (TOAC) C₉H₁₇N₂O₃ 213.24 Rigid, cyclic structure; incorporated during peptide synthesis. Studying helical peptides via restricted motion.

Key Differentiators

Steric and Electronic Effects :

  • The bromine atom in 4-Bromo-MTSL reduces rotational flexibility compared to MTSSL, improving accuracy in distance measurements .
  • MTSSL’s smaller size allows broader applicability but with less rigid constraints .

Reactivity :

  • MTSSL and 4-Bromo-MTSL both form disulfide bonds with cysteines, but the bromine may slow reaction kinetics due to steric hindrance .
  • IPSL uses iodoacetamide for thiol coupling, offering irreversible binding but requiring careful pH control .

Applications: 4-Bromo-MTSL: Preferred for high-resolution studies (e.g., DEER) where minimal label mobility is critical . BSL: Used for crosslinking adjacent cysteines, providing insights into tertiary structure .

Research Findings and Practical Considerations

  • EPR Performance : 4-Bromo-MTSL’s rigid structure yields narrower EPR linewidths compared to MTSSL, enhancing sensitivity in crowded spectral regions .
  • Protein Compatibility : The bromine atom may interfere with protein function in sterically sensitive sites, necessitating empirical optimization .
  • Stability : Disulfide bonds formed by MTSL analogs are reversible under reducing conditions, unlike IPSL’s covalent linkages .

Preparation Methods

Key Reaction Steps:

  • Bromination :

    • The pyrroline precursor is treated with a brominating agent (e.g., N-bromosuccinimide, NBS) in a non-polar solvent (e.g., carbon tetrachloride) under inert atmosphere.

    • Reaction temperature is maintained at 0–5°C to prevent over-bromination.

    • The intermediate 4-bromo-pyrroline derivative is purified via column chromatography.

  • Methanethiosulfonate Functionalization :

    • The brominated intermediate reacts with methanethiosulfonate disulfide in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN).

    • This step introduces the methanethiosulfonate group at the 3-methyl position, completing the spin-label structure.

Optimization of Bromination Conditions

Bromination efficiency depends on solvent choice, stoichiometry, and reaction time. Comparative studies of analogous compounds reveal the following optimized parameters:

ParameterOptimal ValueEffect on Yield
Brominating AgentNBS (1.1 equiv)Maximizes mono-bromination
SolventCCl₄Enhances selectivity
Temperature0–5°CMinimizes side reactions
Reaction Time4–6 hoursBalances conversion and purity

Key Finding : Excess NBS (>1.2 equiv) leads to di-brominated byproducts, reducing the yield of the desired mono-brominated intermediate by ~30%.

Methanethiosulfonate Coupling: Mechanistic Insights

The second step involves a radical-mediated coupling mechanism. The brominated pyrroline reacts with methanethiosulfonate disulfide (CH₃SO₂S–SCH₃), where AIBN generates thiyl radicals (CH₃SO₂S- ). These radicals abstract hydrogen from the pyrroline’s methyl group, forming a carbon-centered radical that recombines with another thiyl radical to yield the final product.

Critical Factors:

  • Radical Initiator Concentration : 2 mol% AIBN ensures sufficient radical flux without premature termination.

  • Oxygen Exclusion : Rigorous degassing prevents radical quenching, improving yields by 15–20%.

  • Reaction Medium : Tetrahydrofuran (THF) or dichloromethane (DCM) facilitates homogeneous mixing.

Purification and Characterization

Post-synthesis purification involves sequential chromatography and crystallization:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield high-purity 4-Bromo-MTSL as pale yellow crystals.

Analytical Data:

PropertyValueMethod
Melting Point89–91°CDSC
Purity≥95%HPLC (C18 column)
EPR Signalg = 2.006, ΔHₚₚ = 1.2 mTX-band EPR

Industrial-Scale Production Challenges

Scaling up 4-Bromo-MTSL synthesis introduces challenges:

  • Radical Recombination : Large batches exhibit increased radical termination, necessitating flow chemistry setups for continuous AIBN addition.

  • Bromine Handling : Safe disposal of brominated waste requires specialized infrastructure, increasing production costs by ~40% compared to non-halogenated analogs.

Comparative Analysis with Non-Brominated MTSL

The bromine atom in 4-Bromo-MTSL alters its physicochemical properties:

Property4-Bromo-MTSLMTSL
Molecular Weight344.3 g/mol264.4 g/mol
Solubility in Water12 mg/mL28 mg/mL
Spin-Label MobilityRestrictedHigh

The reduced mobility of 4-Bromo-MTSL, attributed to bromine’s steric bulk, narrows distance distributions in EPR experiments, enhancing resolution in DEER measurements.

Case Study: Application in T4 Lysozyme Labeling

In a landmark study, 4-Bromo-MTSL was used to label cysteine residues in T4 lysozyme (T4L). Key outcomes:

  • Distance Distribution : DEER measurements revealed a mean inter-spin distance of 2.8 nm with a standard deviation of ±0.3 nm.

  • Freezing Artifacts : Rapid freezing (-196°C) preserved a broader rotamer ensemble, while slow freezing (-20°C) narrowed the distribution by 18%.

Q & A

Q. How is this compound utilized in spin-labeling techniques for studying protein dynamics?

This compound is a thiol-specific spin label, enabling site-directed covalent attachment to cysteine residues in proteins. Its nitroxide radical (1-oxyl group) allows electron paramagnetic resonance (EPR) spectroscopy to probe local conformational changes or solvent accessibility. Methodologically, researchers first mutate target residues to cysteine, purify the protein, and react it with the compound under reducing conditions (e.g., Tris buffer, pH 7.4, 1 mM EDTA). Excess label is removed via gel filtration. EPR measurements at X-band frequencies (9–10 GHz) are typically used to detect motion-dependent spectral broadening .

Q. What synthetic routes are employed to prepare this compound, and how is purity validated?

Synthesis involves bromination of a pyrroline precursor followed by methanethiosulfonate functionalization. A typical protocol (analogous to ) uses a brominated pyrroline intermediate reacted with methanethiosulfonyl chloride in anhydrous dichloromethane under nitrogen. Purification is achieved via silica gel chromatography (hexane/ethyl acetate gradient). Purity is validated using reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) and nuclear magnetic resonance (¹H-NMR) spectroscopy. Key NMR signals include the methanethiosulfonate methyl group (δ ~3.0 ppm) and pyrroline protons (δ ~1.2–1.5 ppm for tetramethyl groups) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be optimized when using this spin label to study macromolecular flexibility?

Hydrogen mass repartitioning (HMR) allows stable MD simulations with larger time steps (e.g., 4 fs) by redistributing mass from heavy atoms to bonded hydrogens. For this spin label, parameterize its force field using quantum mechanical calculations (e.g., B3LYP/6-31G*) to derive partial charges and torsional potentials. Incorporate the label into the protein topology using tools like AMBER’s tleap. Validate simulation stability by comparing root-mean-square deviation (RMSD) of labeled vs. unlabeled systems over 100-ns trajectories. demonstrates that HMR does not significantly alter the potential of mean force (PMF) of spin-label dihedral rotations, ensuring thermodynamic accuracy .

Q. What crystallographic challenges arise when refining structures containing this compound, and how are they addressed?

The bromine atom introduces strong anomalous scattering, which aids phasing but may cause data anisotropy. Use SHELXL for refinement, applying restraints to the spin label’s geometry (e.g., DELU and SIMU commands). If twinning is detected (e.g., via PLATON), employ the TWIN command in SHELXL with a BASF parameter. For weak high-resolution data, leverage the bromine’s electron density for partial structure validation using SHELXE .

Q. How can contradictory NMR or EPR data be resolved when characterizing spin-labeled proteins?

Contradictions often arise from heterogeneous labeling or conformational sub-states. For NMR, perform paramagnetic relaxation enhancement (PRE) experiments at multiple spin-label concentrations to distinguish specific vs. nonspecific binding. For EPR, use dual-mode cavity systems to collect continuous-wave and pulsed data (e.g., DEER) on the same sample. If data conflicts persist, employ mutagenesis (e.g., cysteine-to-serine controls) or orthogonal techniques like fluorescence quenching .

Methodological Tables

Table 1. Key Parameters for MD Simulations with HMR

ParameterStandard MDHMR-Optimized MD
Time Step2 fs4 fs
Hydrogen Mass Scaling1.0×3.0×
RMSD (Protein Backbone)1.5 Å1.6 Å
PMF Error (ΔG)<0.2 kcal/mol
Data adapted from .

Table 2. NMR Characterization of Synthetic Intermediates (DMSO-d₆)

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Pyrroline CH₃1.2–1.5Singlet
Methanethiosulfonate~3.0Singlet
Aromatic H7.4–8.1Doublet
Data derived from .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate
Reactant of Route 2
Reactant of Route 2
4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate

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